molecular formula C17H19NO2S2 B2856835 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide CAS No. 2097913-87-4

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide

Cat. No.: B2856835
CAS No.: 2097913-87-4
M. Wt: 333.46
InChI Key: VLJBFBHMCWPRRI-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is a synthetic organic compound featuring a bithiophene core linked to a hydroxyethyl group and a cyclohex-3-ene-1-carboxamide moiety. The cyclohexene carboxamide introduces conformational flexibility and possible hydrogen-bonding interactions, which could influence its pharmacokinetic or pharmacodynamic profile.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S2/c19-13(11-18-17(20)12-5-2-1-3-6-12)14-8-9-16(22-14)15-7-4-10-21-15/h1-2,4,7-10,12-13,19H,3,5-6,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJBFBHMCWPRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bithiophene unit, a hydroxyethyl group, and a cyclohexene carboxamide structure. Its molecular formula is C15H14N2O3S2C_{15}H_{14}N_{2}O_{3}S_{2} with a molecular weight of 334.4 g/mol. The unique combination of these structural elements contributes to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related bithiophene compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1 summarizes the minimum inhibitory concentrations (MICs) of related compounds against selected pathogens:

Compound NameMIC (µg/mL)Target Pathogen
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)TBDTBD
Pyrrolyl Benzamide Derivatives3.125Staphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2Escherichia coli

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell lysis.
  • Receptor Interaction : The presence of the bithiophene moiety may facilitate interactions with biological receptors, influencing cellular signaling pathways.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various bithiophene derivatives. The results indicated that modifications in the side chains significantly impacted the MIC values against multidrug-resistant strains .

Key Findings:

  • Compound 26 , a derivative similar to this compound, exhibited an MIC of 50 nM against M. tuberculosis, demonstrating potent activity compared to traditional antibiotics.

Research Findings

Recent advances in synthetic methodologies have enabled the development of various derivatives of this compound with enhanced biological activities. For example:

  • Structural Modifications : Altering functional groups on the bithiophene unit has been shown to enhance antimicrobial potency.
    • A systematic study found that introducing electron-withdrawing groups increased activity against resistant strains .

Scientific Research Applications

Materials Science

Organic Photovoltaics
The bithiophene structure provides excellent electronic properties, making this compound suitable for use in organic photovoltaic devices. Research indicates that compounds with similar structural motifs exhibit enhanced charge transport properties and stability under operational conditions. The incorporation of this compound into polymer blends can improve the efficiency of solar cells by facilitating better electron mobility and light absorption.

Conductive Polymers
The compound's ability to form π–π stacking interactions allows it to be integrated into conductive polymer matrices. This integration can enhance the electrical conductivity of the polymers while maintaining mechanical flexibility, which is crucial for applications in flexible electronics.

Pharmacological Applications

Antimicrobial Activity
Preliminary studies suggest that N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide may exhibit antimicrobial properties. The bithiophene moiety can interact with biological membranes, potentially disrupting bacterial cell integrity. Comparative studies have shown that similar compounds can demonstrate minimum inhibitory concentrations (MICs) against various pathogens, indicating a promising avenue for further exploration in antibiotic development.

Cancer Research
The compound's structural features may facilitate interactions with specific molecular targets involved in cancer cell proliferation. Research into related compounds has shown that they can inhibit specific pathways associated with tumor growth, suggesting that this compound could serve as a lead compound in the development of novel anticancer agents.

Organic Electronics

Light Emitting Diodes (LEDs)
The luminescent properties of bithiophene derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED architectures can enhance light emission efficiency due to its favorable energy levels and charge transport characteristics.

Case Study 1: Organic Solar Cells

A study published in Advanced Energy Materials demonstrated the use of bithiophene-based compounds in enhancing the performance of organic solar cells. The inclusion of such compounds improved the power conversion efficiency by facilitating better charge separation and transport within the active layer.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents published in Journal of Medicinal Chemistry, derivatives similar to this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues of Bithiophene Derivatives

Bithiophene derivatives are widely studied for their electronic properties and bioactivity. Key comparisons include:

Table 1: Structural and Functional Comparison of Bithiophene-Based Compounds
Compound Name Substituents/Functional Groups Bioactivity/Properties Key Differences from Target Compound
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (14) Butynyl chain with terminal -OH Anti-inflammatory (LPS-induced nitrite inhibition) Lacks carboxamide; simpler substituent chain
5-Acetyl-2,2'-bithiophene (5) Acetyl (-COCH₃) Unknown (isolated from Echinops grijisii) No hydroxyethyl or cyclohexene groups
5-Formyl-2,2'-bithiophene (6) Formyl (-CHO) First natural isolation noted Polar group but no carboxamide moiety
Target Compound Hydroxyethyl (-CH₂CH₂OH) + cyclohexene carboxamide Inferred potential for enhanced solubility/binding Unique combination of groups

Key Findings :

  • Anti-inflammatory activity is prominent in compounds with hydroxylated substituents (e.g., compounds 2, 4, 14 ), suggesting that the hydroxyethyl group in the target compound may similarly contribute to bioactivity .

Cyclohexene/Carboxamide-Containing Analogues

The cyclohexene carboxamide moiety is rare in bithiophene systems but appears in patented pharmaceutical compounds. For example:

Table 2: Comparison with Carboxamide-Containing Compounds
Compound Name (Patent Example) Core Structure Functional Groups Potential Advantages
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide Cyclohexane carboxamide + oxazolidinone Trifluoromethyl, methoxy, oxazolidinone High lipophilicity; target specificity
Target Compound Cyclohex-3-ene carboxamide + bithiophene Hydroxyethyl, unsaturated cyclohexene Balanced solubility; conformational flexibility

Key Findings :

  • The patent compound’s trifluoromethyl and oxazolidinone groups enhance lipophilicity and metabolic stability, whereas the target compound’s hydroxyethyl group likely improves aqueous solubility .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight & Solubility : The target compound’s molecular weight is higher than simpler bithiophenes (e.g., compound 14 : ~250 g/mol vs. target ~350 g/mol), which may reduce membrane permeability but improve target engagement. The hydroxyethyl group could mitigate solubility limitations .
  • Bioactivity : While anti-inflammatory effects are documented for hydroxylated bithiophenes (e.g., compound 14 , IC₅₀ ~10 μM), the target compound’s carboxamide may confer additional mechanisms, such as protease inhibition or receptor modulation .

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